molecular formula C6H12O4 B12561076 2-(1,3-Dioxolan-2-yl)propane-1,3-diol CAS No. 188761-07-1

2-(1,3-Dioxolan-2-yl)propane-1,3-diol

Cat. No.: B12561076
CAS No.: 188761-07-1
M. Wt: 148.16 g/mol
InChI Key: FBUYIOPICYKCOI-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)propane-1,3-diol is an organic compound with the molecular formula C6H12O4. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a 1,3-dioxolane ring. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3-Dioxolan-2-yl)propane-1,3-diol can be synthesized through the reaction of propane-1,3-diol with formaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (1,3-dioxolane) from the diol and formaldehyde. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to propane-1,3-diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Propane-1,3-diol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)propane-1,3-diol involves its ability to form stable cyclic acetals. This stability makes it an excellent protecting group for diols in organic synthesis. The compound can undergo hydrolysis under acidic conditions to release the original diol, making it useful in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

    Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Another cyclic acetal used as a protecting group for glycerol.

    1,3-Dioxane derivatives: Similar cyclic acetals used for protecting carbonyl compounds.

Uniqueness

2-(1,3-Dioxolan-2-yl)propane-1,3-diol is unique due to its specific structure, which provides stability and versatility in chemical reactions. Its ability to form stable cyclic acetals makes it particularly valuable in organic synthesis compared to other similar compounds .

Properties

CAS No.

188761-07-1

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)propane-1,3-diol

InChI

InChI=1S/C6H12O4/c7-3-5(4-8)6-9-1-2-10-6/h5-8H,1-4H2

InChI Key

FBUYIOPICYKCOI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C(CO)CO

Origin of Product

United States

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